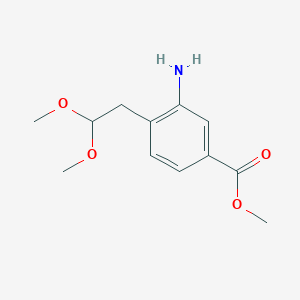
Methyl 3-amino-4-(2,2-dimethoxyethyl)benzoate
Cat. No. B8520275
M. Wt: 239.27 g/mol
InChI Key: FWZSWIXOPWURKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05856517
Procedure details


4-Carbomethoxy-2-nitrophenylacetaldehyde dimethylacetal (8.75 g, 41.43 mmole) was reduced under hydrogen (50 psi, 0.45 g of 10% Pd/carbon) in 170 mL of methanol for 2.5 h. The solution was filtered through celite and evaporated to an oil. Crystallization from ether and hexanes gave 6.16 g of 2-amino-4-carbomethoxy-phenylacetaldehyde dimethylacetal.
Quantity
8.75 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([O:18][CH3:19])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([O:13][CH3:14])=[O:12])=[CH:7][C:6]=1[N+:15]([O-])=O>CO>[CH3:19][O:18][CH:3]([O:2][CH3:1])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([O:13][CH3:14])=[O:12])=[CH:7][C:6]=1[NH2:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.75 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-])OC
|
|
Name
|
|
|
Quantity
|
170 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered through celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to an oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Crystallization from ether and hexanes
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CC1=C(C=C(C=C1)C(=O)OC)N)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.16 g | |
| YIELD: CALCULATEDPERCENTYIELD | 62.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
